2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-18-12(16-17-13(18)20-7-11(14)19)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,7H2,1H3,(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVARBPALVDCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Thioacetamide Introduction: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the triazole-indole intermediate with thioacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a systematic comparison with structurally and functionally related analogs:
Structural Analogues with Varying Substituents
Physicochemical and Pharmacokinetic Properties
- Melting Points : The indole-containing compound exhibits a higher melting point (140–142°C) compared to analogs with aliphatic substituents (e.g., 7d: 123–125°C), likely due to enhanced π-π stacking from the indole ring .
- Solubility: Derivatives with halogenated aryl groups (e.g., 7d with Cl) show improved aqueous solubility over non-polar substituents (e.g., VUAA1) .
- Synthetic Yields: Microwave-assisted synthesis of indole-triazole hybrids achieves yields >70%, comparable to ultrasound-assisted methods for non-indole derivatives (e.g., 6b: 89% yield) .
Computational Insights
- Molecular Docking : Indole-triazole derivatives exhibit stronger binding to cancer-related kinases (e.g., EGFR) than furan or pyridinyl analogs, attributed to hydrogen bonding with the indole NH group .
- DFT Studies: The electron-rich indole ring enhances nonlinear optical (NLO) properties, with hyperpolarizability (β) values ~1.5× higher than bromophenyl-substituted triazoles .
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel derivative that combines the indole and triazole moieties, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an indole ring linked to a triazole ring via a thioether bond with an acetamide group.
Synthesis
The synthesis of this compound involves the reaction of 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole with appropriate thioacetic acid derivatives. The synthetic pathway has been optimized to yield high purity and yield.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) | Significance |
|---|---|---|
| A549 | 10.0 | p < 0.01 |
| K562 | 12.0 | p < 0.01 |
| Hep-G2 | 11.72 ± 0.53 | p < 0.05 |
These results suggest that the compound may serve as a potential anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in various cell lines, preventing normal cell division and promoting cell death.
- Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for mitosis.
Antioxidant Activity
In addition to its cytotoxic properties, the compound has demonstrated antioxidant activity through DCFH-DA assays. This indicates its potential role in reducing oxidative stress within cells.
| Compound | DCFH Oxidation Increase (p-value) |
|---|---|
| 1f | p < 0.05 |
| 4f | p < 0.05 |
| 3e | p < 0.05 |
Case Studies
A recent study synthesized several indole derivatives and tested their biological activities alongside this compound. The findings indicated that compounds with similar structural motifs displayed comparable or enhanced cytotoxicity against hepatocellular carcinoma (Hep-G2) cells.
Q & A
Q. How can salt forms of this compound improve solubility for in vivo studies?
- Methodological Answer : Synthesize sodium/potassium salts by reacting the free acid with NaOH/KOH in ethanol. Characterize solubility in PBS (pH 7.4) and compare dissolution rates with the parent compound. Salt formation typically enhances aqueous solubility by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
